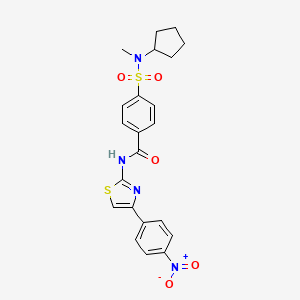

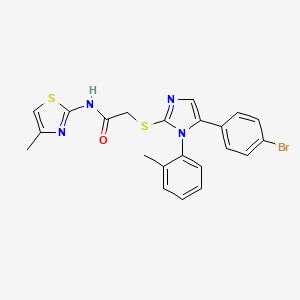

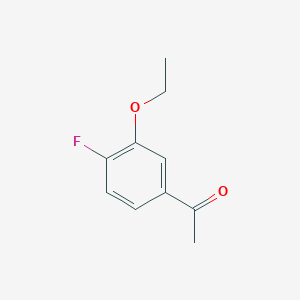

![molecular formula C16H13N3O4S B2784058 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798678-19-9](/img/structure/B2784058.png)

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a common feature in many electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group often involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The BTZ motif is an electron-deficient monomer that can be introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Chemical Reactions Analysis

The photocatalysts based on the BTZ group have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet, which incorporates the BTZ motif, exhibits high stability, high porosity, and high fluorescence performance . It also has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich molecules .Scientific Research Applications

- Application : Researchers have designed fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets by incorporating the electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) into a 2D framework. These nanosheets exhibit high sensitivity and selectivity for detecting PAAs among various amines, including aliphatic, heterocyclic, secondary aromatic, and tertiary aromatic amines. Notably, F-CTF-3 nanosheets demonstrate unprecedented low detection limits for phenylamine (PA) and p-phenylenediamine (PDA) .

- Application : A simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) has been used as a second acceptor material in efficient ternary photovoltaic solar cells .

- Application : The compound has been employed in synthetic strategies for the preparation of benzo[4,5]imidazo[1,2-a]quinoxalines, a class of organic molecules .

Luminescent Probes for Primary Aromatic Amines (PAAs)

Electron Acceptor Material in Ternary Photovoltaic Solar Cells

Synthesis of Benzo[4,5]imidazo[1,2-a]quinoxalines

Visible-Light Organophotocatalysis

Mechanism of Action

Target of Action

The compound, also known as 4-{[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one, is primarily used as a fluorescent sensor for the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets, the PAAs, through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and the PAAs . The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .

Biochemical Pathways

The compound’s interaction with PAAs leads to a change in the fluorescence properties of the compound, allowing for the detection of these amines . The compound’s high fluorescence quantum yield is due to the well-dispersed benzothiadiazole fragment in its structure .

Result of Action

The result of the compound’s action is the detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound exhibits high stability, suggesting that it may be resistant to various environmental conditions .

properties

IUPAC Name |

4-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)10-2-3-13-14(5-10)18-24-17-13/h2-6,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXPRIFJGGCPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

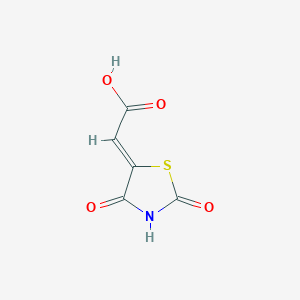

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)

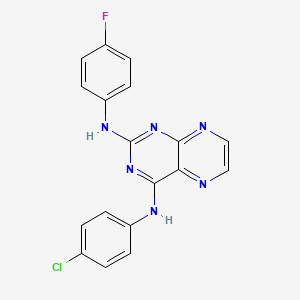

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)

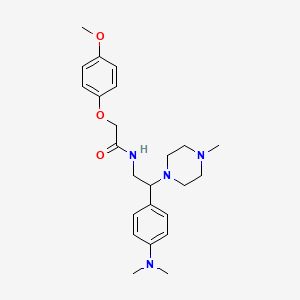

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)